DBM 1285 dihydrochloride is a chemical compound recognized for its role as a p38 mitogen-activated protein kinase inhibitor. This compound is particularly significant in the field of inflammatory research due to its ability to suppress tumor necrosis factor-alpha production, which is crucial in various inflammatory processes. The compound is classified under small molecule inhibitors and is primarily utilized in scientific research settings.
DBM 1285 dihydrochloride has the chemical formula C21H22FN5S·2HCl and a molecular weight of 468.42 g/mol. It is categorized as an anti-inflammatory agent and is specifically noted for its inhibition of the p38 MAPK pathway, making it a valuable tool in both biochemical and pharmacological studies related to inflammation and immune response modulation .
The synthesis of DBM 1285 dihydrochloride involves several key steps:
In industrial settings, DBM 1285 dihydrochloride is synthesized using batch reactions in large reactors, allowing for precise control over temperature, pressure, and reaction time. Purification methods such as recrystallization and chromatography are employed to achieve high purity levels necessary for research applications.
DBM 1285 dihydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes:
The presence of these rings enhances its interaction with biological targets, particularly within inflammatory pathways. The compound's structural formula can be represented as follows:
DBM 1285 dihydrochloride can participate in various chemical reactions including:
The major products formed from these reactions include various derivatives of DBM 1285 dihydrochloride, which can be utilized for further research and development in medicinal chemistry.
DBM 1285 dihydrochloride exerts its pharmacological effects primarily through the inhibition of the p38 mitogen-activated protein kinase pathway. This pathway plays a critical role in the activation of tumor necrosis factor-alpha production in response to inflammatory stimuli. By blocking this pathway, DBM 1285 dihydrochloride effectively reduces TNF-alpha secretion, thereby mitigating inflammatory responses .
These properties are essential for understanding how DBM 1285 dihydrochloride behaves under different experimental conditions.
DBM 1285 dihydrochloride has numerous applications across various scientific fields:
DBM 1285 dihydrochloride (chemical name: N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride; MW: 468.42 g/mol) [1] [7] binds the ATP-pocket of p38α MAPK through targeted interactions with key residues. Its central pyrimidine-thiazole scaffold forms hydrogen bonds with the kinase’s hinge region, while the 4-fluorophenyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue Thr106. The cyclopropylamine moiety extends toward the solvent-exposed region, minimizing steric clashes and enhancing binding specificity for p38α over unrelated kinases [3] [10]. This binding mode competitively inhibits ATP, suppressing the kinase’s ability to phosphorylate downstream substrates. Structural analyses confirm that the dihydrochloride salt formulation improves solubility without altering the compound’s affinity for the active site [9].
Table 1: Key Binding Interactions of DBM 1285 with p38α MAPK
Structural Motif | Target Site in p38α | Interaction Type |
---|---|---|
Pyrimidine ring | Hinge region (Met109) | Hydrogen bonding |
4-Fluorophenyl group | Hydrophobic pocket (Leu108) | Van der Waals forces |
Piperidinyl group | DFG motif (Asp168) | Electrostatic interaction |
Cyclopropylamine | Solvent-exposed region | No significant interaction |
Selectivity profiling reveals DBM 1285 dihydrochloride preferentially inhibits p38α (IC₅₀ ≈ 100 nM) and p38β isoforms, with significantly reduced activity against p38γ and p38δ (IC₅₀ > 10 μM) [4] [10]. This selectivity arises from sequence divergences in the ATP-binding pocket—particularly the conserved Leu108 residue in p38α/β versus bulkier residues in p38γ/δ. Screening against 120 human kinases demonstrated <30% inhibition for non-p38 kinases at 1 μM concentrations, including minimal off-target effects on JNK or ERK pathways [6] [10]. The compound’s thiazole moiety contributes to this selectivity by exploiting a unique subpocket in p38α/β not present in other MAPKs.
Table 2: Selectivity Profile of DBM 1285 Across MAPK Isoforms
Isoform | IC₅₀ (nM) | Structural Determinants of Selectivity |
---|---|---|
p38α | ~100 | Leu108 hydrophobic pocket; Met109 hinge residue |
p38β | ~250 | Similar to p38α but altered gatekeeper flexibility |
p38γ | >10,000 | Bulkier residue at position 108; modified hinge region |
p38δ | >10,000 | Hydrophilic residues in ATP-binding pocket |
By inhibiting p38α, DBM 1285 dihydrochloride disrupts TNF-α and IL-1β production at the post-transcriptional level. In LPS-stimulated macrophages, it suppresses TNF-α secretion (IC₅₀ ≈ 200 nM) without affecting mRNA synthesis, indicating action on translational regulation [3] [8]. Mechanistically, p38α inhibition blocks phosphorylation of MAPKAPK2 (MK2), which normally stabilizes TNF-α mRNA via AU-rich elements (AREs) and enhances translation efficiency. For IL-1β, DBM 1285 indirectly suppresses NLRP3 inflammasome activation by inhibiting p38-dependent priming signals [8]. In microglia—critical for neuroinflammation—the compound differentially modulates cytokine induction: It requires JNK/p38 inhibition for TNF-α suppression but ERK/JNK/p38 for IL-1β/IL-6, highlighting cell-type-specific signaling cascades [8].
Table 3: Cytokine Suppression by DBM 1285 in Cellular Models
Cytokine | Cell Type | Suppression IC₅₀ | Mechanism |
---|---|---|---|
TNF-α | Mouse bone marrow macrophages | 200 nM | MK2 inactivation → mRNA destabilization |
TNF-α | Human THP-1 monocytes | 350 nM | Post-transcriptional regulation |
IL-1β | LPS-stimulated microglia | 480 nM | NLRP3 inflammasome priming inhibition |
IL-6 | RAW 264.7 macrophages | >1,000 nM | Partial ERK-dependent pathway suppression |
DBM 1285 dihydrochloride abrogates the p38α-MK2 signaling axis, a master regulator of inflammatory responses. Upon p38α activation, MK2 is phosphorylated at Thr334, enabling it to phosphorylate substrates like HSP27 (linked to actin polymerization) and tristetraprolin (involved in mRNA stability) [3] [4]. DBM 1285 (10 μM) reduces MK2 phosphorylation by >80% in macrophages, disrupting HSP27-mediated F-actin reorganization and TNF-α mRNA transport [3]. This cross-talk is bidirectional: MK2 feedback enhances p38α activity through phosphorylation of upstream kinases like TAK1. In murine arthritis models, DBM 1285’s efficacy correlates with disrupted MK2-HSP27 complex formation, reducing TNF-α–driven tissue damage [3] [9]. Compared to inhibitors like SB 203580, DBM 1285 shows superior oral bioavailability and sustained MK2 pathway suppression in vivo [4] [6].
Table 4: Inhibition of p38α-Dependent Downstream Targets
Downstream Effector | Phosphorylation Site | Inhibition by DBM 1285 | Functional Consequence |
---|---|---|---|
MK2 | Thr334 | >80% at 10 μM | Loss of TNF-α mRNA stabilization |
HSP27 | Ser78/82 | ~75% at 10 μM | Impaired actin polymerization |
ATF2 | Thr71 | >90% at 10 μM | Reduced pro-inflammatory gene transcription |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9